molecular formula C18H18N2O3 B14012713 4-(4-Methoxyphenyl)-1-(3-methylpyridin-2-yl)piperidine-2,6-dione CAS No. 76734-02-6

4-(4-Methoxyphenyl)-1-(3-methylpyridin-2-yl)piperidine-2,6-dione

Katalognummer: B14012713
CAS-Nummer: 76734-02-6
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: HLCVPIKBZOJXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-2-PYRIDINYL)- is a complex organic compound that belongs to the class of piperidinediones This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a methylpyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-2-PYRIDINYL)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction using 3-methyl-2-pyridyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-2-PYRIDINYL)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-2-PYRIDINYL)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-2-PYRIDINYL)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(2-PYRIDINYL)
  • 2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(4-METHYL-2-PYRIDINYL)
  • 2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-3-PYRIDINYL)

Uniqueness

2,6-PIPERIDINEDIONE,4-(4-METHOXYPHENYL)-1-(3-METHYL-2-PYRIDINYL)- is unique due to the specific positioning of the methoxyphenyl and methylpyridinyl groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

76734-02-6

Molekularformel

C18H18N2O3

Molekulargewicht

310.3 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-1-(3-methylpyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C18H18N2O3/c1-12-4-3-9-19-18(12)20-16(21)10-14(11-17(20)22)13-5-7-15(23-2)8-6-13/h3-9,14H,10-11H2,1-2H3

InChI-Schlüssel

HLCVPIKBZOJXBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.